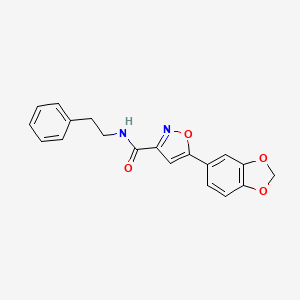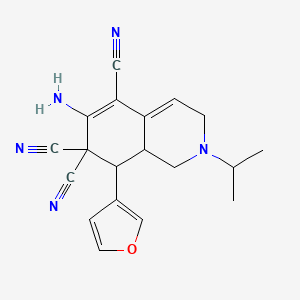![molecular formula C16H31N3O3S B4499742 1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4499742.png)
1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methanesulfonyl and carboxamide groups through reactions with suitable reagents.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Specific pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-METHANESULFONYL-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives such as:
4,4’-Trimethylenebis(1-methylpiperidine): Used in the synthesis of dyes and ionic liquids.
Fentanyl Analogues: Structurally related compounds with significant pharmacological differences.
Other Piperidine Derivatives: Various substituted piperidines with applications in pharmaceuticals and materials science.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-14-4-10-18(11-5-14)9-3-8-17-16(20)15-6-12-19(13-7-15)23(2,21)22/h14-15H,3-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHAYNDIBMYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4499660.png)
![1-(methylsulfonyl)-N-[3-(piperidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B4499665.png)
![Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-](/img/structure/B4499666.png)
![1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-4-carboxamide](/img/structure/B4499674.png)
![2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4499675.png)
![2-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4499680.png)


![3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4499715.png)
![5-(2,4-Dichlorophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B4499729.png)
![N-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide](/img/structure/B4499736.png)

![1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B4499749.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4499763.png)
